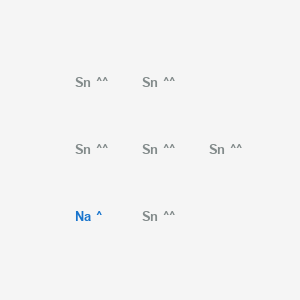
CID 71401690
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 71401690 is a chemical compound with unique properties and applications in various fields. It is essential to understand its structure, preparation methods, chemical reactions, and applications to fully appreciate its significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of CID 71401690 involves specific synthetic routes and reaction conditions. The exact methods and conditions for its synthesis are crucial for achieving high purity and yield. Typically, the synthesis involves multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand. This involves optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents, to ensure efficient and cost-effective production. The use of continuous flow reactors and other advanced technologies may be employed to enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions: CID 71401690 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can have different properties and applications, making the study of these reactions crucial for understanding the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
CID 71401690 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used to study specific biochemical pathways or as a tool in molecular biology experiments. In medicine, this compound could be explored for its potential therapeutic effects or as a diagnostic agent. In industry, it may be used in the production of materials, chemicals, or other products.
Wirkmechanismus
The mechanism of action of CID 71401690 involves its interaction with specific molecular targets and pathways Understanding these interactions is crucial for elucidating how the compound exerts its effects The compound may bind to specific receptors, enzymes, or other proteins, leading to changes in cellular processes and functions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: CID 71401690 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structures or functional groups, such as CID 91854789 and other related molecules.
Highlighting Uniqueness: The uniqueness of this compound lies in its specific properties and applications that distinguish it from other similar compounds. These properties may include its reactivity, stability, and specific interactions with molecular targets. By comparing it with similar compounds, researchers can better understand its potential and limitations.
Conclusion
This compound is a versatile compound with significant applications in various fields. Understanding its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provides a comprehensive overview of its importance. Further research and exploration of this compound can lead to new discoveries and advancements in science and industry.
Eigenschaften
CAS-Nummer |
77964-03-5 |
|---|---|
Molekularformel |
NaSn6 |
Molekulargewicht |
735.2 g/mol |
InChI |
InChI=1S/Na.6Sn |
InChI-Schlüssel |
QIDSPJZNMSNKCE-UHFFFAOYSA-N |
Kanonische SMILES |
[Na].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


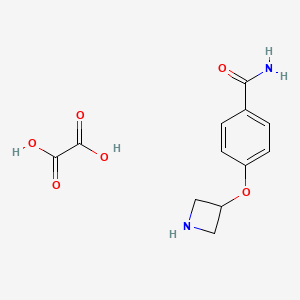
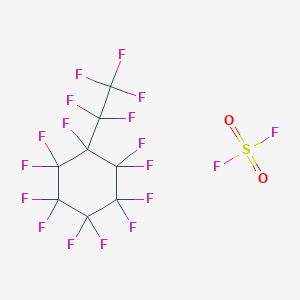
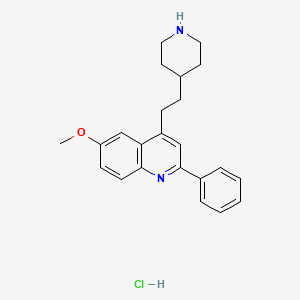
![Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)-](/img/structure/B14433302.png)

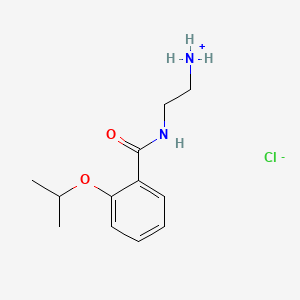
![Phenol, 4-[[4-(ethoxymethyl)phenoxy]methyl]-](/img/structure/B14433318.png)
![1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14433326.png)
![5-Oxo-L-prolyl-L-leucyl-N-[2-(dimethylamino)ethyl]-L-prolinamide](/img/structure/B14433328.png)
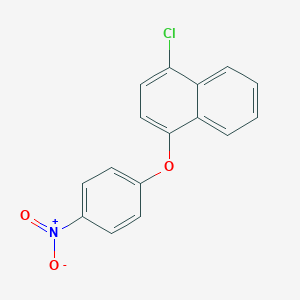

![1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14433359.png)
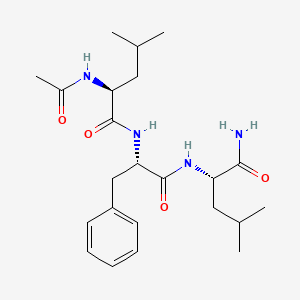
silane](/img/structure/B14433372.png)
